![molecular formula C20H16FN3OS B2356374 2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine CAS No. 688354-97-4](/img/structure/B2356374.png)
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C20H16FN3OS, and it has a molecular weight of 365.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine has demonstrated potential in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in cancer treatment, it may inhibit certain enzymes or signaling pathways that are essential for cancer cell growth and survival.
Comparison with Similar Compounds
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine can be compared with other similar compounds in the quinazoline family. Some similar compounds include:
- 2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine
- 2-[(4-methylbenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-11H,12-13H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJSEPFISSTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)F)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
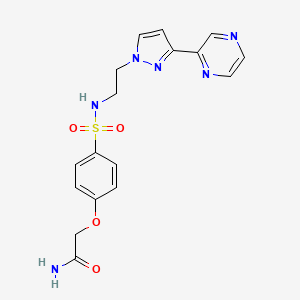
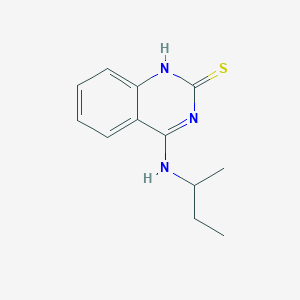
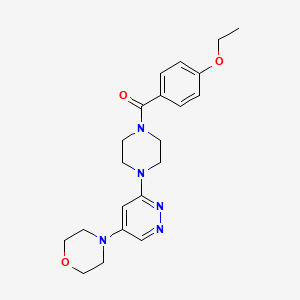
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2356297.png)
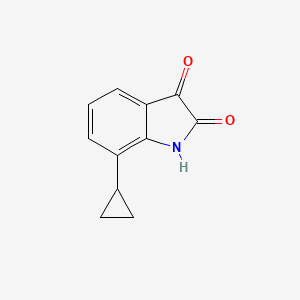
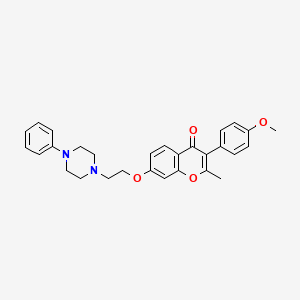
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)
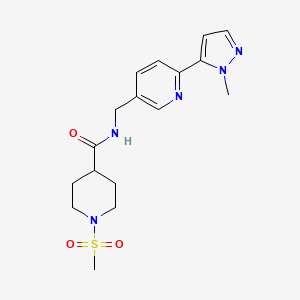
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
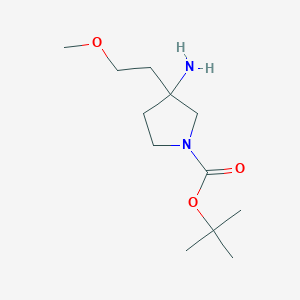
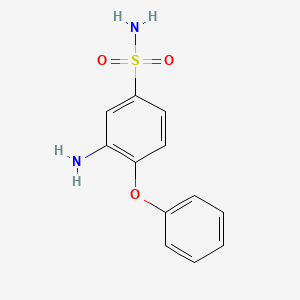
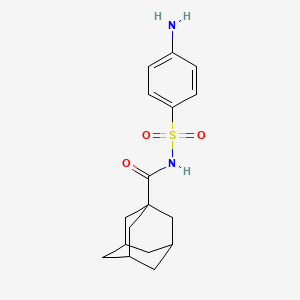
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2356314.png)
